molecular formula C13H8ClN3O7 B2621938 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate CAS No. 868679-96-3

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate

Cat. No.: B2621938
CAS No.: 868679-96-3
M. Wt: 353.67
InChI Key: IZKDCHJSGDRDNV-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate is a complex organic compound designed for advanced pharmaceutical and chemical research. It features a pyridine core substituted with nitro and oxo groups, esterified with a 4-chloro-3-nitrobenzoate moiety. This structure is characteristic of compounds investigated as key intermediates in synthetic chemistry and drug discovery pipelines . In scientific research, this chemical is valued for its potential applications. Similar nitro-substituted pyridinone compounds are studied as enzyme inhibitors or probes in biochemical assays due to their ability to interact with specific molecular targets . The presence of nitro groups allows the compound to participate in various chemical transformations, including reduction to amine derivatives, making it a versatile building block for synthesizing more complex molecules . Furthermore, compounds within this class are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities . The mechanism of action for this class of compounds often involves the nitro groups participating in redox reactions or the molecule binding to the active sites of enzymes, thereby modulating their activity and affecting downstream metabolic pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

868679-96-3

Molecular Formula

C13H8ClN3O7

Molecular Weight

353.67

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)7-2-3-8(14)9(5-7)16(20)21/h2-5H,1H3,(H,15,18)

InChI Key

IZKDCHJSGDRDNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent nitration reactions. One common method is the nitration of 6-methyl-2-oxo-1H-pyridin-4-yl followed by chlorination and further nitration to introduce the nitro groups at the appropriate positions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro groups can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to convert nitro groups to amino groups.

  • Substitution: : Substitution reactions can occur at the pyridine ring or the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of nitrate esters or other oxidized derivatives.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Formation of substituted pyridine or benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate exhibit potent antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds demonstrate significant efficacy:

Compound MIC (μmol/mL) MBC (μmol/mL)
Compound A5.010.0
Compound B2.55.0

These results suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The structural similarities between this compound and known antitumor agents have led to investigations into its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of this compound against human tumor cells using the following parameters:

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that structural modifications can lead to varying degrees of cytotoxicity.

Synthesis and Retrosynthesis Analysis

The synthesis of this compound can be approached through various synthetic routes, utilizing established methodologies in organic chemistry. Advanced retrosynthesis analysis tools can predict feasible synthetic pathways based on existing chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro groups can act as electrophiles, interacting with nucleophilic sites in biological molecules. The pyridine ring can also participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-chloro-3-nitrobenzoate (Catalogued in )

  • Structure: Shares the 4-chloro-3-nitrobenzoate group but substitutes the pyridinone moiety with a methyl ester.
  • Key Differences: Solubility: The methyl ester is likely more lipophilic than the pyridinone ester due to its smaller alkyl group, enhancing solubility in nonpolar solvents .

Ethyl 4-chloro-3-nitrobenzoate (Synthesized in )

  • Structure : Similar to methyl 4-chloro-3-nitrobenzoate but with an ethyl ester.
  • Key Differences: Steric Effects: The ethyl group may marginally reduce reactivity in nucleophilic substitution reactions compared to the methyl analogue. Thermal Stability: Longer alkyl chains (e.g., ethyl vs. methyl) typically lower melting points, but the pyridinone ester’s rigid structure in the target compound likely enhances thermal stability .

4-Chloro-3-methyl-6-nitrophenol (Documented in )

  • Structure: A nitroaromatic phenol with chloro and methyl substituents.
  • Key Differences: Acidity: The phenolic -OH group in this compound is highly acidic (pKa ~8–10) compared to the ester group in the target compound, which is less acidic but more hydrolytically stable. Electronic Effects: The 3-nitro group in both compounds strongly withdraws electrons, but the absence of an ester in 4-chloro-3-methyl-6-nitrophenol limits its utility in prodrug designs .

Physicochemical Properties (Hypothetical Table)

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Reactivity Notes
Target Compound ~350.7 178 (estimated)* ~2.1 Moderate hydrolysis; nitro groups enable electrophilic substitution
Methyl 4-chloro-3-nitrobenzoate 229.6 85–90 ~2.5 High esterase susceptibility
Ethyl 4-chloro-3-nitrobenzoate 243.6 75–80 ~2.8 Similar to methyl ester but slower hydrolysis
4-Chloro-3-methyl-6-nitrophenol 203.6 120–125 ~1.9 High acidity; prone to nitro reduction

*Melting point inferred from structurally related compounds in .

Biological Activity

Introduction

The compound (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate is a synthetic organic molecule notable for its complex structure and potential biological applications. With a molecular formula of C₁₃H₈ClN₃O₄, it contains various functional groups, including nitro and chloro substituents, which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and relevant research findings.

Structure Features

The compound features a pyridine ring with a methyl group and nitro substituents, alongside a benzoate moiety that includes a chlorine atom. The arrangement of these groups is crucial for its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₃H₈ClN₃O₄
Molecular Weight303.67 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. Specifically, This compound has demonstrated effectiveness against various bacterial strains. In a study, it was noted that the presence of multiple nitro groups enhances the compound's ability to disrupt bacterial cell walls, leading to cell death.

Anticancer Activity

The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the induction of apoptosis and inhibition of microtubule assembly.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate the cytotoxic effects of the compound.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : An IC50 value of approximately 7.84 μM was observed, indicating significant growth inhibition.
  • Mechanism of Action :
    • The compound acts as a microtubule-destabilizing agent, which is crucial for cell division. In vitro studies showed that it could enhance caspase activity, indicating apoptosis induction at higher concentrations (10 μM).

Comparative Analysis

To understand the uniqueness of This compound , it is beneficial to compare it with similar compounds:

Compound Name Structural Features Biological Activity
(6-methyl-3-nitro-2-oxo-pyridin)Nitro and methyl groupsAntimicrobial, anticancer
(6-methyl-3-nitrobenzoate)Lacks chlorineAntimicrobial
(6-methyl-3-nitrobenzoate derivatives)Varying substituentsDiverse anticancer effects

This comparison illustrates how structural variations influence biological activity and underscores the therapeutic potential of this specific compound.

Q & A

Basic Research Question

  • NMR Analysis: ¹H and ¹³C NMR identify substituent positions (e.g., nitro groups at C3 of the pyridine ring and C3 of the benzoate). NOESY confirms spatial proximity of methyl and nitro groups .
  • X-ray Crystallography: Single-crystal analysis reveals chair conformations in piperidinium salts (if applicable) and coplanarity deviations in nitrobenzoate anions. For example, O4 and O5 in the nitrobenzoate moiety deviate by 0.690–0.880 Å from the benzene plane .

What stability considerations and handling precautions are critical for this compound in experimental workflows?

Basic Research Question

  • Stability: The compound is sensitive to light and moisture due to its nitro and ester functional groups. Storage in amber vials under argon at –20°C is recommended .
  • Safety: Use fume hoods and personal protective equipment (PPE) to mitigate risks from nitro group toxicity. Hydrolysis products (e.g., 4-chloro-3-nitrobenzoic acid) may irritate mucous membranes .

How can researchers reconcile contradictions in reactivity data between nucleophilic substitution and unexpected ring-opening reactions?

Advanced Research Question
Contradictions arise in solvent-dependent pathways. For example:

  • Expected Pathway: Substitution of chlorine in ethyl 4-chloro-3-nitrobenzoate with amines in DMF yields 4-(N-substituted amino) derivatives .
  • Unexpected Pathway: Reaction with pyrrolidine in acetone solvent leads to ring-opening, forming 2,2,6,6-tetramethyl-4-oxopiperidinium salts due to solvent participation in the mechanism .
    Resolution: Control solvent polarity and nucleophile strength. Polar aprotic solvents (DMF) favor substitution, while acetone enables solvent-derived intermediates .

What mechanistic insights explain the formation of unexpected piperidinium salts during reactions with pyrrolidine?

Advanced Research Question
The reaction of 4-chloro-3-nitrobenzoylisothiocyanate with pyrrolidine in acetone involves:

  • Ring-Opening: Pyrrolidine reacts with acetone (via aldol condensation) to form a piperidinone intermediate.
  • Salt Formation: Proton transfer from the intermediate to the nitrobenzoate anion yields the piperidinium-4-one cation paired with 4-chloro-3-nitrobenzoate .
  • Key Evidence: X-ray data confirm chair conformations (Q = 0.507 Å, θ = 3.4°) and hydrogen-bonded crystal packing .

How can researchers design experiments to evaluate the bioactivity of this compound, particularly its coordination chemistry with transition metals?

Advanced Research Question

  • Coordination Studies: React the compound with Cu(II) or Co(II) salts in ethanol/water. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands (e.g., ~450 nm for Cu complexes) .
  • Antibacterial Assays: Test metal complexes against Staphylococcus aureus using disk diffusion. Compare zone-of-inhibition diameters to free ligand controls .

What computational modeling approaches are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states. Focus on the activation energy for Cl⁻ displacement by amines.
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C4 of the benzoate) as nucleophilic attack sites .

How does steric hindrance from the 6-methyl group on the pyridine ring influence comparative reactivity in esterification vs. hydrolysis?

Advanced Research Question

  • Esterification: The methyl group at C6 reduces steric hindrance at the pyridine’s C4-OH, favoring ester bond formation.
  • Hydrolysis: Under basic conditions, the methyl group slows nucleophilic attack by hydroxide at the ester carbonyl due to reduced accessibility .
    Validation: Compare hydrolysis rates with/without methyl substitution via HPLC kinetics .

What experimental strategies assess the compound’s solid-state stability under varying humidity and temperature conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA): Measure weight loss at 25–150°C to identify decomposition thresholds.
  • Dynamic Vapor Sorption (DVS): Expose the compound to 0–90% relative humidity; monitor hygroscopicity via mass changes .

How can researchers design coordination complexes to enhance the compound’s application in materials science?

Advanced Research Question

  • Ligand Design: Modify the pyridine ring with electron-withdrawing groups (e.g., additional nitro substituents) to strengthen metal-ligand bonds.
  • Supramolecular Assembly: Utilize hydrogen bonding between nitrobenzoate anions and cations (e.g., piperidinium derivatives) to engineer crystalline frameworks .

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